
tetrahydro-2H-pyran-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-2H-pyran-4-yl is a component of the compound you mentioned. It is derived from tetrahydropyran, an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It is commonly used as a protecting group for alcohols in organic synthesis .
Synthesis Analysis
Tetrahydropyranyl ethers, which include tetrahydro-2H-pyran-4-yl, are derived from the reaction of alcohols and 3,4-dihydropyran . The alcohol can later be restored by acid-catalyzed hydrolysis .Molecular Structure Analysis
The molecular structure of tetrahydro-2H-pyran-4-yl involves a six-membered ring containing five carbon atoms and one oxygen atom .Chemical Reactions Analysis
Tetrahydropyranyl ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
One study demonstrates the use of phenylboronic acid as an efficient catalyst for the synthesis of tetrahydrobenzo[b]pyrans, showcasing an environmentally friendly method with operational simplicity and high yields (Sara Nemouchi et al., 2012). This highlights the compound's role in catalysis and green chemistry.
Material Science and Polymer Chemistry
Another research area focuses on the development of responsive materials, such as dual pH- and ultrasound-responsive nanoparticles. These materials, incorporating tetrahydro-2H-pyran derivatives, exhibit pH-triggered surface charge conversion and are explored for their potential in drug delivery systems (Turgay Yildirim et al., 2017). The study exemplifies the application of tetrahydro-2H-pyran derivatives in creating advanced materials for biomedical applications.
Synthetic Methodologies and Organic Chemistry
In the realm of organic synthesis, the development of new reactions for the formation of carbon-sulfur bonds using modified Migita reaction conditions showcases the synthesis of complex molecules, including tetrahydro-2H-pyran derivatives (T. Norris et al., 2008). This work demonstrates the compound's significance in facilitating the synthesis of pharmaceutical intermediates and other organic molecules.
Environmental Friendly Synthesis
The use of high-valent tin(IV) porphyrin as a catalyst for tetrahydropyranylation of alcohols and phenols under mild conditions represents another facet of research, focusing on efficient and reusable catalyst systems (M. Moghadam et al., 2010). Such studies contribute to the development of more sustainable chemical processes.
Eigenschaften
IUPAC Name |
oxan-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c19-17(21-15-7-11-20-12-8-15)18-9-6-16(22-13-10-18)14-4-2-1-3-5-14/h1-5,15-16H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAFSDQPLCFQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

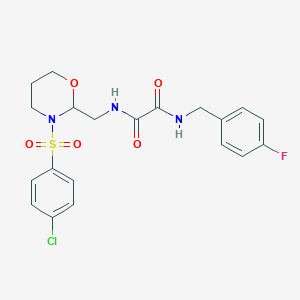

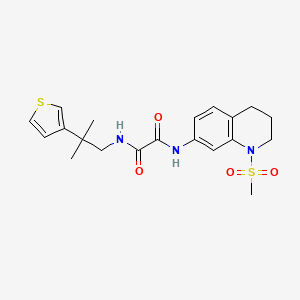
![3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2417026.png)
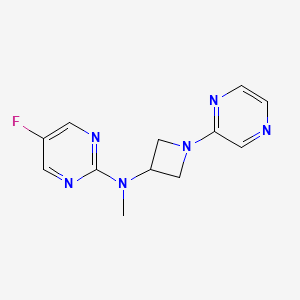
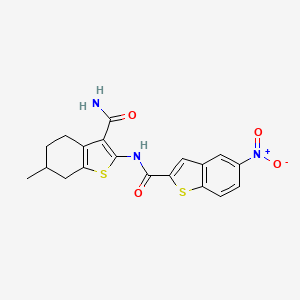


![1-methyl-6-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2417034.png)
![1-[(4-Fluorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2417035.png)
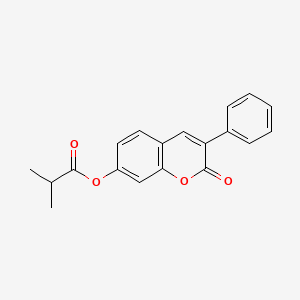
![N-(3-{[(1-cyanocyclobutyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide](/img/structure/B2417038.png)
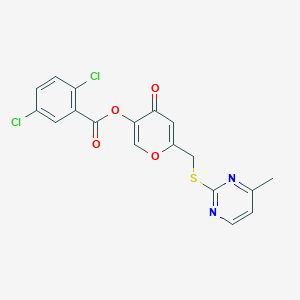
![2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid](/img/structure/B2417040.png)